molecular formula C11H19NO B8513302 Spiro[5.5]undecan-3-one oxime

Spiro[5.5]undecan-3-one oxime

Cat. No.: B8513302
M. Wt: 181.27 g/mol
InChI Key: RPGYLEXNOYTVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undecan-3-one oxime is a bicyclic compound characterized by a spirocyclic framework with a ketone group at position 3 and an oxime (-NHOH) functional group. This structure confers unique physicochemical and biological properties, distinguishing it from other spirocyclic derivatives.

Synthesis of this compound likely involves the introduction of hydroxylamine to Spiro[5.5]undecan-3-one, a method analogous to the preparation of oxime derivatives from other spirocyclic ketones (e.g., 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo-1,5,9-triones) .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-spiro[5.5]undecan-3-ylidenehydroxylamine

InChI

InChI=1S/C11H19NO/c13-12-10-4-8-11(9-5-10)6-2-1-3-7-11/h13H,1-9H2

InChI Key

RPGYLEXNOYTVKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(=NO)CC2

Origin of Product

United States

Chemical Reactions Analysis

Oxime Formation from Spiro[5.5]undecan-3-one

The oxime is synthesized via nucleophilic addition of hydroxylamine to the ketone group of spiro[5.5]undecan-3-one. This reaction proceeds under mild conditions, typically in aqueous or alcoholic media, yielding the oxime as a stable intermediate .

Reaction Conditions :

  • Reagent : Hydroxylamine hydrochloride (NH2_2OH·HCl)

  • Solvent : Ethanol/water mixture

  • Temperature : 60–80°C

  • Time : 4–6 hours

Key Data :

Starting MaterialProductYield (%)Reference
Spiro[5.5]undecan-3-oneSpiro[5.5]undecan-3-one oxime75–85

Reduction of the Oxime to Amine

The oxime undergoes reduction to form a primary amine, spiro[5.5]undecan-3-amine, using lithium aluminum hydride (LiAlH4_4). This transformation is critical for generating bioactive analogs .

Reaction Conditions :

  • Reagent : LiAlH4_4 (excess)

  • Solvent : Dry tetrahydrofuran (THF)

  • Temperature : Reflux (66°C)

  • Time : 12–18 hours

Key Data :

Starting MaterialProductYield (%)Reference
This compoundSpiro[5.5]undecan-3-amine60–70

Hydrogenation and Ring Saturation

Although direct hydrogenation data for the oxime is limited, analogous spiro[5.5]undecane derivatives undergo catalytic hydrogenation to saturate double bonds or reduce functional groups. For example, spiro[5.5]undec-7-en-9-one is hydrogenated to spiro[5.5]undecan-9-one using palladium on carbon (Pd/C) .

Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : H2_2 (1 atm)

  • Solvent : Ethyl acetate

  • Time : 6–8 hours

Key Data :

SubstrateProductYield (%)Reference
Spiro[5.5]undec-7-en-9-oneSpiro[5.5]undecan-9-one90

Mechanistic Insights

  • Oxime Formation : Proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

  • Reduction : LiAlH4_4 cleaves the N–O bond of the oxime, generating the primary amine through a two-electron transfer mechanism .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents/Functional Groups Key Structural Features References
Spiro[5.5]undecan-3-one oxime Oxime (-NHOH) at C3 Bicyclic spiro framework, H-bond donor
7,9-Dimethylspiro[5.5]undecan-3-one Methyl groups at C7 and C9 Lipophilic substituents
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Oxygen at C1, amine at C4 and C9 Heteroatom-rich, pharmacological activity
3-Oxaspiro[5.5]undecan-2-one Oxygen in the spiro ring, ketone at C2 Ether linkage, reduced steric hindrance

Key Observations :

  • Substituent Effects : The oxime group in this compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl groups in 7,9-dimethyl derivatives .
  • Heteroatom Influence : Compounds like 1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit enhanced pharmacological activity (e.g., antihypertensive effects) due to nitrogen and oxygen atoms, whereas the oxime derivative may offer distinct reactivity profiles .

Key Observations :

  • Safety Profile : 7,9-Dimethylspiro[5.5]undecan-3-one is deemed safe for consumer products, while oxime derivatives (e.g., 4-methylpentan-2-one oxime) may pose higher toxicity risks (e.g., skin/eye irritation) .

Physicochemical Properties

Table 3: Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Stability
This compound C₁₁H₁₇NO₂ 195.26 Moderate (polar solvents) Stable under dry conditions
3-Oxaspiro[5.5]undecan-2-one C₁₀H₁₆O₂ 168.23 High in organic solvents Hydrolytically stable
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one C₁₀H₁₄F₃NO₂ 237.22 Low (hydrophobic) Thermal stability

Key Observations :

  • Polarity : The oxime group increases water solubility compared to trifluoromethyl or methyl-substituted derivatives.
  • Stability : this compound’s stability is comparable to ether-containing analogues but may degrade under acidic/basic conditions due to oxime reactivity .

Q & A

Q. What strategies resolve spectral ambiguities in complex spirocyclic systems?

  • Methodological Answer : Employ variable-temperature NMR to study dynamic processes (e.g., ring flipping in dithiane units). Use deuterated solvents to simplify splitting patterns. For overlapping signals, apply selective decoupling or heteronuclear single-quantum coherence (HSQC) experiments .

Q. Tables for Key Data

Technique Application Example Reference
B3LYP/6-311G(d,p) DFTSimulated FT-IR spectra of DBH derivative matched experimental data within 5 cm⁻¹
X-ray crystallographyConfirmed triclinic P-1 space group and hydrogen-bonding network in DBH
GC-MS (Bruker BioSpin GmbH)Monitored intermediates in spiro compound synthesis (DCM solvent, 298.1 K)
SHR modelIdentified 9-(2-indol-3-ylethyl) analog as potent antihypertensive (ED₅₀ = 2.5 mg/kg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.